molecular formula C23H19F4NO4S B12212185 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B12212185
M. Wt: 481.5 g/mol
InChI Key: ZANGBIHZMBBFAP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a sulfone, a fluorine atom, and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the sulfone group: Oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the fluorine atom: This step often involves nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

    Formation of the benzamide moiety: This involves coupling reactions between the furan derivative and benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Diethylaminosulfur trifluoride (DAST), trifluoromethyl iodide.

    Coupling: Palladium catalysts, bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The sulfone and fluorine groups can form strong interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfone and tetrahydrothiophene moieties but differ in their pyrazole ring structure.

    Fluorinated benzamides: Compounds with similar benzamide structures but different substituents on the aromatic ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is unique due to its combination of a sulfone group, a fluorine atom, and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H19F4NO4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C23H19F4NO4S/c24-20-7-2-1-6-19(20)22(29)28(17-10-11-33(30,31)14-17)13-18-8-9-21(32-18)15-4-3-5-16(12-15)23(25,26)27/h1-9,12,17H,10-11,13-14H2

InChI Key

ZANGBIHZMBBFAP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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